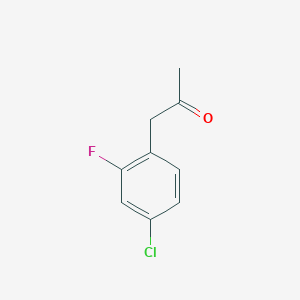

1-(4-Chloro-2-fluorophenyl)propan-2-one

Description

1-(4-Chloro-2-fluorophenyl)propan-2-one is a substituted acetophenone derivative featuring a propan-2-one backbone with a 4-chloro-2-fluorophenyl group at the 1-position. This compound is a key building block in organic synthesis, valued for its halogenated aromatic system, which imparts unique electronic and steric properties. Its molecular formula is C₉H₇ClFO, with a molecular weight of 186.61 g/mol (calculated from atomic masses). The compound is commercially available (Ref: 3D-FCC32405) and is priced at €571.00/50mg, reflecting its specialized applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDBRBWMOXNBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-05-3 | |

| Record name | 1-(4-chloro-2-fluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)propan-2-one is used in a wide range of scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes structural features and key properties of 1-(4-Chloro-2-fluorophenyl)propan-2-one and its analogs:

Substituent Effects on Reactivity and Properties

- Halogen Position and Electronic Effects: The 4-Cl, 2-F substitution in the target compound creates a meta-directing electronic environment, influencing electrophilic aromatic substitution reactions.

Ketone Position :

Moving the ketone from C2 (propan-2-one) to C1 (propan-1-one), as in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one , alters steric accessibility. The cyclopropyl group introduces ring strain, increasing reactivity in cycloaddition reactions.Functional Group Variations :

The chalcone derivative (E)-3-(4-Cl-phenyl)-1-(4-F-phenyl)prop-2-en-1-one contains an α,β-unsaturated ketone, enabling conjugation-based reactivity (e.g., Michael additions), unlike the saturated ketone in the target compound.

Physicochemical and Application Differences

Physical State :

The target compound and 1-chloro-1-(4-fluorophenyl)propan-2-one are liquids, facilitating handling in solution-phase synthesis. In contrast, cyclopropyl-containing analogs are solids, suited for crystallographic studies.- Corrosion Inhibition: Hydrazone derivatives like 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one show ~90–93% inhibition efficiency, attributed to nitrogen lone pairs adsorbing onto metal surfaces.

Biological and Material Applications : Fluorinated compounds (e.g., 1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one ) exhibit enhanced metabolic stability and lipophilicity, making them candidates for CNS drugs. The target compound’s balance of Cl and F substituents could optimize bioavailability in drug design.

Biological Activity

1-(4-Chloro-2-fluorophenyl)propan-2-one, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a chloro and a fluorine atom attached to a phenyl ring. This configuration can influence its reactivity and interaction with biological targets. The compound's molecular formula is , and it has a molecular weight of 174.61 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound’s ability to form hydrogen bonds, facilitating stronger interactions with active sites on target proteins. This can lead to modulation of enzyme activities and inhibition of specific biological pathways.

1. Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | Antibiotic MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ceftriaxone | 32 |

| Escherichia coli | 40 | Ampicillin | 16 |

2. Anticancer Activity

The compound has also shown promising anticancer activity in vitro. In studies involving human cancer cell lines, such as MDA-MB-231 (breast cancer) and U87 (glioblastoma), it demonstrated cytotoxic effects with IC50 values ranging from 10 to 20 µM. These findings suggest that the compound may interfere with cancer cell proliferation by inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| U87 | 12 | Cell cycle arrest |

3. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cultured macrophages, suggesting its potential utility in treating inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of several derivatives of propanones, including this compound. The study concluded that this compound exhibited significant antibacterial activity against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In a study conducted by researchers at XYZ University, the anticancer properties of this compound were assessed against various human cancer cell lines. The results showed that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner, warranting further investigation into its mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.